molecular formula C16H19ClN8O B11826939 5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride

5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride

Cat. No.: B11826939
M. Wt: 374.8 g/mol
InChI Key: RROKCKFBPREZJQ-UHFFFAOYSA-N
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Description

5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of 5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Common synthetic routes include the condensation of substituted acrylic acids with appropriate amines, followed by cyclization and further functional group modifications . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing techniques such as ultrasonic-assisted synthesis to enhance reaction efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride has several scientific research applications:

Properties

Molecular Formula

C16H19ClN8O

Molecular Weight

374.8 g/mol

IUPAC Name

5-[4-amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride

InChI

InChI=1S/C16H18N8O.ClH/c17-5-1-2-6-24-15-12(14(18)20-8-21-15)13(23-24)9-3-4-11-10(7-9)22-16(19)25-11;/h3-4,7-8H,1-2,5-6,17H2,(H2,19,22)(H2,18,20,21);1H

InChI Key

RROKCKFBPREZJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=NN(C4=NC=NC(=C34)N)CCCCN)N=C(O2)N.Cl

Origin of Product

United States

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